N-[3-(Decyloxy)-2-hydroxypropyl]-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Decyloxy)-2-hydroxypropyl]-L-phenylalanine is a synthetic compound with a complex structure that includes a decyloxy group, a hydroxypropyl group, and an L-phenylalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Decyloxy)-2-hydroxypropyl]-L-phenylalanine typically involves multiple steps. One common approach is to start with L-phenylalanine and introduce the decyloxy and hydroxypropyl groups through a series of reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Decyloxy)-2-hydroxypropyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The decyloxy group can be reduced under specific conditions to yield different derivatives.
Substitution: The phenylalanine moiety can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and nucleophiles. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while substitution reactions can produce a wide range of substituted phenylalanine derivatives .
Scientific Research Applications
N-[3-(Decyloxy)-2-hydroxypropyl]-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is used in the development of new materials with specific properties, such as surfactants and emulsifiers
Mechanism of Action
The mechanism of action of N-[3-(Decyloxy)-2-hydroxypropyl]-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine
- N-[3-(Decyloxy)-2-hydroxypropyl]-L-tyrosine
- N-[3-(Decyloxy)-2-hydroxypropyl]-L-tryptophan
Uniqueness
N-[3-(Decyloxy)-2-hydroxypropyl]-L-phenylalanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific applications .
Properties
CAS No. |
571194-09-7 |
---|---|
Molecular Formula |
C22H37NO4 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2S)-2-[(3-decoxy-2-hydroxypropyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H37NO4/c1-2-3-4-5-6-7-8-12-15-27-18-20(24)17-23-21(22(25)26)16-19-13-10-9-11-14-19/h9-11,13-14,20-21,23-24H,2-8,12,15-18H2,1H3,(H,25,26)/t20?,21-/m0/s1 |
InChI Key |
UDAUQWCNJMLPJP-LBAQZLPGSA-N |
Isomeric SMILES |
CCCCCCCCCCOCC(CN[C@@H](CC1=CC=CC=C1)C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCOCC(CNC(CC1=CC=CC=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.